2-(6-Chloropyridin-3-YL)-2,3-dimethylbutanenitrile
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Overview
Description
2-(6-Chloropyridin-3-YL)-2,3-dimethylbutanenitrile is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-YL)-2,3-dimethylbutanenitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogen-metal exchange, borylation, and palladium-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-YL)-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines .
Scientific Research Applications
2-(6-Chloropyridin-3-YL)-2,3-dimethylbutanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-YL)-2,3-dimethylbutanenitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Specific pathways involved in its mechanism of action include the disruption of normal cellular processes through the inhibition or activation of key proteins .
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-YL)acetonitrile: A similar compound with a nitrile group at the 2-position of the pyridine ring.
Benzylidenemalononitrile derivatives: Compounds with similar structural features and applications in nonlinear optical materials.
Uniqueness
2-(6-Chloropyridin-3-YL)-2,3-dimethylbutanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H13ClN2 |
---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C11H13ClN2/c1-8(2)11(3,7-13)9-4-5-10(12)14-6-9/h4-6,8H,1-3H3 |
InChI Key |
LVUBWIITWFRDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)C1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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